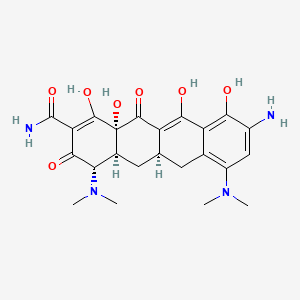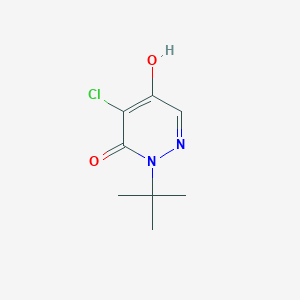
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride
Overview
Description
1,2,3,4-Tetrahydroisoquinolines (THIQs) are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They form an important class of isoquinoline alkaloids .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of THIQs and their C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been explored .Molecular Structure Analysis
The molecular structure of THIQs is a heterocyclic scaffold that has garnered a lot of attention in the scientific community .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis
The physical form of 2-cyclopropyl-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride, a related compound, is a powder . Its molecular weight is 261.19 .Scientific Research Applications
Redox-Neutral Annulations
1,2,3,4-Tetrahydroisoquinoline has been involved in redox-neutral annulations with various substrates, demonstrating its versatility in chemical transformations. Notably, acetic acid serves as a crucial component in promoting these reactions, which involve dual C–H bond functionalization. This showcases the compound's potential in synthetic organic chemistry, particularly in constructing complex molecular architectures (Zhu & Seidel, 2017).
Endogenous Amine in Brain
1,2,3,4-Tetrahydroisoquinoline has been identified as an endogenous amine in the rat brain. This discovery opens up avenues for exploring its physiological and neurological roles, potentially offering insights into neurological disorders (Kohno, Ohta, & Hirobe, 1986).
Synthesis of Biologically Active Compounds
The compound plays a significant role in the asymmetric hydrogenation of isoquinolinium salts. This process is crucial for synthesizing optically active tetrahydroisoquinolines, which are key intermediates in the manufacture of pharmaceutical drugs and biologically active compounds (Iimuro et al., 2013).
Reactivity in Organic Synthesis
1,2,3,4-Tetrahydroisoquinoline demonstrates significant reactivity in various organic synthesis processes, such as its involvement in the formation of β-aminonitriles and related structures. These reactions are notable for their selectivity and efficiency, making the compound a valuable tool in synthetic chemistry (Paul et al., 2020).
Fluorescence Studies
Research has shown that 1,2,3,4-Tetrahydroisoquinoline can undergo reactions to form highly fluorescent and insoluble compounds, opening up possibilities for its use in fluorescence studies and imaging techniques (Falck et al., 1962).
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride, also known as THIQ, is a secondary amine . It is part of a large group of natural products known as isoquinoline alkaloids . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based natural and synthetic compounds exert diverse biological activities against its primary targets . The compound interacts with these targets, leading to changes that result in its biological activity.
Biochemical Pathways
The biochemical pathways affected by this compound are related to its targets. The compound affects the pathways that are involved in the functioning of various infective pathogens and neurodegenerative disorders . The downstream effects of these pathway alterations contribute to the compound’s overall biological activity.
Result of Action
The molecular and cellular effects of this compound’s action are a result of its interaction with its targets and the subsequent changes in the affected biochemical pathways . These effects contribute to the compound’s biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors such as temperature , pH, and the presence of other chemical compounds.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-4-amine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of MAO, resulting in increased levels of monoamines such as dopamine and serotonin . Additionally, this compound can bind to various receptors in the central nervous system, influencing neurotransmission and potentially offering therapeutic benefits for neurodegenerative disorders .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, it can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it has been shown to influence the expression of genes involved in neuroprotection and neuroinflammation . Furthermore, this compound can impact cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition . For instance, its interaction with monoamine oxidase results in the inhibition of the enzyme, thereby increasing the levels of monoamines . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have neuroprotective effects, potentially offering benefits for neurodegenerative diseases . At high doses, it can exhibit toxic effects, including neurotoxicity and adverse impacts on other organ systems . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of monoamines . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in energy production and oxidative stress responses . These interactions can lead to changes in the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can also influence its overall activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;;/h1-4,9,11H,5-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLPXQYPOXVXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679372 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486453-50-3 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrahydro-isoquinolin-4-ylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Benzyl-N-[(4-fluorophenyl)methyl]-5-hydroxy-6-oxo-1-[2-(piperidin-1-yl)ethyl]-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B1505798.png)








